1-Bromo-2-cyclohexylbenzene

Vue d'ensemble

Description

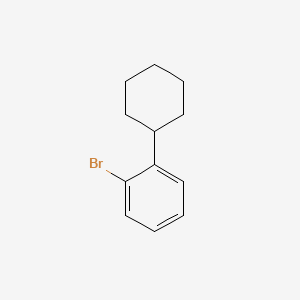

1-Bromo-2-cyclohexylbenzene is an organic compound with the molecular formula C12H15Br. It is a brominated derivative of cyclohexylbenzene, characterized by a bromine atom attached to the benzene ring at the 1-position and a cyclohexyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

1-Bromo-2-cyclohexylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-cyclohexylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Another method involves the reaction of 1,2-dibromobenzene with cyclohexylmagnesium bromide (Grignard reagent) to form this compound . This reaction is carried out in an inert atmosphere, usually under reflux conditions, to achieve high yields.

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1-Bromo-2-cyclohexylbenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted cyclohexylbenzene derivatives .

-

Reduction Reactions: : The compound can be reduced to 2-cyclohexylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C). This reaction removes the bromine atom and restores the aromatic ring .

-

Oxidation Reactions: : Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of cyclohexylbenzoic acid .

Applications De Recherche Scientifique

1-Bromo-2-cyclohexylbenzene has several applications in scientific research:

-

Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

-

Material Science: : The compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties .

-

Biological Studies: : Researchers use this compound to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between brominated compounds and biological molecules .

-

Industrial Applications: : The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .

Mécanisme D'action

The mechanism of action of 1-bromo-2-cyclohexylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In reduction reactions, the bromine atom is removed, and the aromatic ring is restored. In oxidation reactions, the compound undergoes oxidative cleavage, leading to the formation of carboxylic acids or other oxidized products .

Comparaison Avec Des Composés Similaires

1-Bromo-2-cyclohexylbenzene can be compared with other brominated aromatic compounds, such as:

-

1-Bromo-4-cyclohexylbenzene: : Similar to this compound but with the bromine atom at the 4-position. This positional isomer has different reactivity and applications .

-

2-Bromo-1-cyclohexylbenzene: : Another positional isomer with the bromine atom at the 2-position. It exhibits different chemical properties and reactivity compared to this compound .

-

Bromobenzene: : A simpler brominated aromatic compound without the cyclohexyl group. It is commonly used in organic synthesis and serves as a precursor for various substituted benzene derivatives .

This compound is unique due to the presence of both the bromine atom and the cyclohexyl group, which impart distinct chemical and physical properties to the compound.

Activité Biologique

1-Bromo-2-cyclohexylbenzene (CAS: 59734-92-8) is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in medicinal chemistry.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H15Br |

| Molecular Weight | 239.16 g/mol |

| Boiling Point | 79°C to 83°C (0.01 mmHg) |

| Density | 1.295 g/cm³ |

| Refractive Index | 1.5605 |

Pharmacological Activity

Antimicrobial Activity

Research indicates that halogenated compounds, including bromo-substituted benzenes, exhibit antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific enzymatic pathways essential for bacterial growth.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it was found to induce apoptosis in human leukemia cells by activating caspase pathways, which are crucial for programmed cell death. This suggests a potential role in cancer therapy, although further studies are necessary to elucidate its efficacy and safety in vivo.

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, this compound was observed to reduce oxidative stress and inflammation in neuronal tissues, potentially offering a therapeutic avenue for conditions such as Alzheimer's disease.

Toxicity Profile

The toxicity of this compound is an important consideration for its use in pharmacology. Acute toxicity studies have indicated moderate toxicity levels, with the compound exhibiting harmful effects at high concentrations. The primary routes of exposure include inhalation and dermal contact, highlighting the need for proper handling and safety measures in laboratory settings.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on human leukemia cells (HL-60). The compound demonstrated a dose-dependent increase in apoptosis, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Propriétés

IUPAC Name |

1-bromo-2-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDAGGQRIDSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449311 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-92-8 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.